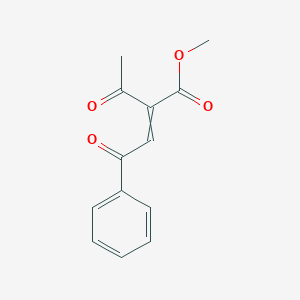
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane is a chemical compound known for its unique structure and properties It contains a silane group bonded to an octahydro-1H-4,7-methanoinden-5-yl moiety and three butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane typically involves the reaction of octahydro-1H-4,7-methanoinden-5-ylsilane with butanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Octahydro-1H-4,7-methanoinden-5-ylsilane+3Butanol→this compound+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol group.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in medical devices and implants due to its unique properties.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, leading to the formation of stable complexes. The butoxy groups can undergo hydrolysis, releasing butanol and forming silanols, which can further react to form siloxanes. These reactions are crucial in the compound’s applications in materials science and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Tributoxy(octahydro-4,7-methano-1H-inden-5-yl)silane: A similar compound with slight variations in the structure.
Octahydro-1H-4,7-methanoinden-5-yl methacrylate: Another compound with a different functional group but similar core structure.
Uniqueness
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane is unique due to its combination of a silane group with an octahydro-1H-4,7-methanoinden-5-yl moiety and three butoxy groups. This unique structure imparts specific chemical and physical properties that make it valuable in various applications, particularly in materials science and organic synthesis.
Properties
CAS No. |
89561-27-3 |
|---|---|
Molecular Formula |
C22H42O3Si |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
tributoxy(8-tricyclo[5.2.1.02,6]decanyl)silane |
InChI |
InChI=1S/C22H42O3Si/c1-4-7-13-23-26(24-14-8-5-2,25-15-9-6-3)22-17-18-16-21(22)20-12-10-11-19(18)20/h18-22H,4-17H2,1-3H3 |
InChI Key |
QVRTZBBCRQSJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](C1CC2CC1C3C2CCC3)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


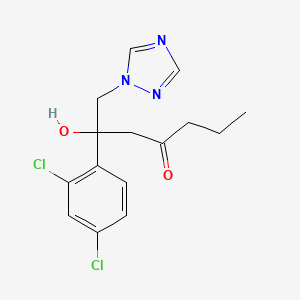
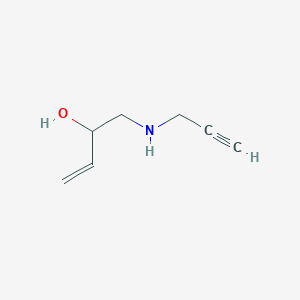
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)

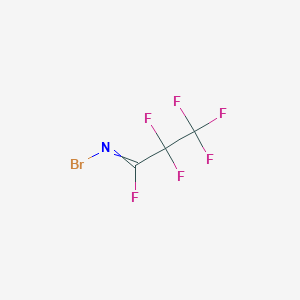
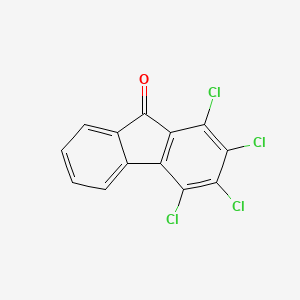
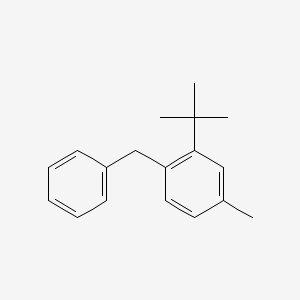
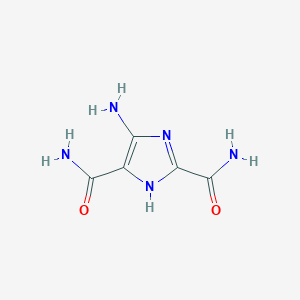
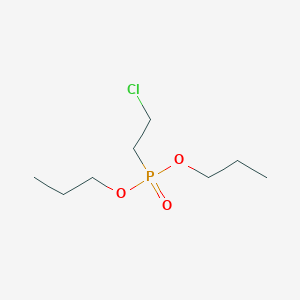
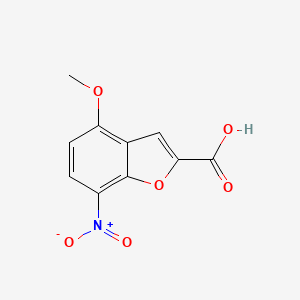
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
